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An In-depth Technical Guide to the Structure and Domains of the CHDS5 Protein

Executive Summary

Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical ATP-dependent chromatin
remodeler and a member of the SNF2/RAD54 helicase family.[1][2] As a key component of the
Nucleosome Remodeling and Deacetylase (NURD) complex, CHD5 plays a pivotal role in
regulating gene transcription, particularly during neuronal development.[1][3] Located on
chromosome 1p36, a region frequently deleted in various cancers, CHD5 is a validated tumor
suppressor, with its expression often silenced in neuroblastomas, gliomas, and other
malignancies.[4][5] This guide provides a detailed examination of the CHD5 protein's
architecture, the specific functions of its domains, its interaction with chromatin, and the key
experimental methodologies used to elucidate its structure and function. This document is
intended for researchers, scientists, and drug development professionals seeking a
comprehensive understanding of CHD5.

CHD5 Protein Architecture and Domains

CHDS5 belongs to the second subfamily of CHD proteins, alongside the highly homologous
CHD3 and CHDA4.[5][6] Its structure is characterized by a series of conserved domains that
enable it to recognize specific histone modifications, hydrolyze ATP to remodel nucleosomes,
and interact with other proteins. The primary domains are organized sequentially along the
polypeptide chain.

The key structural features of CHD5 include:
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e Tandem Plant Homeodomain (PHD) Zinc Fingers: Located at the N-terminus, these two zinc
finger motifs are crucial for "reading” the histone code.[5][7]

o Tandem Chromodomains: Adjacent to the PHD fingers, these domains also participate in
recognizing histone tail modifications.[1][8]

o SNF2-like ATPase/Helicase Domain: This central engine of the protein is split into two parts
and is responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[3][9]

» C-terminal Region: This region contains motifs that may be involved in DNA binding and
protein-protein interactions.[5]

Figure 1: Domain architecture of the human CHD5 protein.

Quantitative Domain Data

The precise locations of these domains within the human CHDS5 protein (UniProt: Q8TDIO) are
essential for functional studies and protein engineering.
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Domain Start Residue End Residue Description

Recognizes histone
PHD Zinc Finger 1 338 387 tails; zinc-coordinating
motif.

Works in tandem with

PHD Zinc Finger 2 426 473 PHD1 to bind histone
H3.
) Binds to methylated
Chromodomain 1 509 563 ) ]
histone tails.
) Functions in concert
Chromodomain 2 574 627
with Chromodomain 1.
_ ATP-binding and
SNF2-like

703 1345 hydrolysis for

chromatin remodeling.

ATPase/Helicase

Potential protein-
Coiled-Coil Motif 1795 1825 protein interaction
site.

Table 1: Approximate amino acid positions of conserved domains in human CHD5 protein
(UniProt Q8TDIO0). Positions are based on computational predictions and homology models.

Functional Roles of CHD5 Domains

Each domain of CHD5 executes a specialized function, and their coordinated action is critical
for its role in gene regulation and tumor suppression.

Histone Code Recognition by PHD and Chromodomains

The N-terminal region of CHD5 acts as a sophisticated reader of the histone code.

e PHD Fingers: The tandem PHD domains of CHD5 specifically recognize and bind to the N-
terminal tail of histone H3 that is unmethylated at lysine 4 (H3K4me0).[4][5] Since H3K4
trimethylation (H3K4me3) is a hallmark of active gene promoters, this binding preference
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allows CHDS5 to be recruited to transcriptionally inactive or poised gene loci.[4] The
interaction with unmodified H3 is essential for its tumor suppressor activity.[4]

e Chromodomains: The tandem chromodomains mediate binding to histone H3 that is
trimethylated at lysine 27 (H3K27me3), a modification associated with transcriptionally
silenced chromatin (heterochromatin).[1][8]

This dual recognition capability enables CHD5 to target specific chromatin states, often those
associated with gene repression, where it can then enact its remodeling functions as part of the
NuRD complex.
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Figure 2: CHD5 domain interactions with a target nucleosome.

The ATPase/Helicase Engine

The central SNF2-like domain is the catalytic core of CHDS5. It belongs to the SF2 family of
helicases, which use the energy from ATP hydrolysis to translocate along DNA.[7] In the
context of chromatin, this activity results in the disruption of histone-DNA contacts, leading to
nucleosome sliding, eviction, or spacing.[7] This remodeling activity alters the accessibility of
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DNA to transcription factors and other regulatory proteins, thereby directly influencing gene
expression.

Post-Translational Modifications (PTMs)

Post-translational modifications can regulate the activity, stability, and interaction partners of
CHDS5. While the PTM landscape of CHDS5 is not fully explored, several modifications have
been identified.

Modification Type Residue Description Reference

Methylation by
] N6AMT1. Functional ]
N5-methylglutamine GIn-1390 ) UniProt Q8TDIO[1]
role is under

investigation.

Phosphoserine. May
Phosphorylation Ser-1554 regulate protein UniProt Q8TDIO[1]

activity or interactions.

Potential sites
) ] ) ) identified, may affect )
O-linked Glycosylation ~ Multiple Sites ) . UniProt Q8TDIO[1]
protein stability and

localization.

Table 2: Known post-translational modifications of human CHD5.

Key Experimental Methodologies

The study of CHD5's structure and function relies on a combination of molecular biology,
biochemistry, and genomics techniques.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

This is the gold-standard technique to identify the genomic binding sites of a DNA-associated
protein like CHD5.
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Protocol Outline:

e Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between
proteins and DNA, freezing interactions in place.

e Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically
200-600 bp) using sonication or enzymatic digestion.

e Immunoprecipitation (IP): An antibody specific to CHDS5 is used to capture the protein and its
cross-linked DNA fragments.

» Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat, and the
associated DNA is purified.

 Library Preparation and Sequencing: The purified DNA fragments are prepared into a
sequencing library and sequenced using a next-generation sequencing platform.

o Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling
algorithms identify regions of significant enrichment, revealing CHD5 binding sites.
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Figure 3: A generalized workflow for ChiP-seq experiments.

Affinity Purification-Mass Spectrometry (AP-MS)
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AP-MS is used to identify proteins that interact with CHD5, such as components of the NuRD
complex.[10]

Protocol Outline:

e Protein Tagging: A version of CHD5 with an affinity tag (e.g., FLAG, HA) is expressed in
cells.

e Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

« Affinity Purification: The cell lysate is incubated with beads conjugated to an antibody against
the affinity tag, capturing the tagged CHD5 and its binding partners.

e Washing and Elution: The beads are washed to remove non-specific binders, and the protein
complexes are eluted.

o Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested with
trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-
MS/MS) to identify all proteins in the complex.

Site-Directed Mutagenesis

This technique is used to probe the function of specific domains or amino acid residues. By
introducing point mutations that disrupt a domain's function (e.g., mutating key residues in the
PHD fingers that abolish H3 binding), researchers can assess the impact on CHD5's ability to
regulate gene expression, inhibit cell proliferation, or suppress tumor growth in cellular and
animal models.[4] Studies using this method have demonstrated that the H3-binding ability of
the PHD domains is indispensable for CHD5's tumor suppressor function.[4]

Conclusion and Therapeutic Implications

CHDS5 is a multi-domain chromatin remodeler whose function is intricately linked to its structure.
Its ability to read specific histone marks via its PHD and chromodomains, coupled with the ATP-
driven motor activity of its helicase domain, allows it to precisely regulate gene expression
programs essential for neuronal differentiation and tumor suppression. A thorough
understanding of its domain architecture and their specific interactions provides a foundation
for developing novel therapeutic strategies. For instance, small molecules designed to disrupt
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the interaction of the PHD domains with histone H3 or to inhibit the ATPase domain could
potentially modulate CHD5 activity, offering new avenues for cancer therapy, particularly in
tumors where CHD5 function is compromised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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